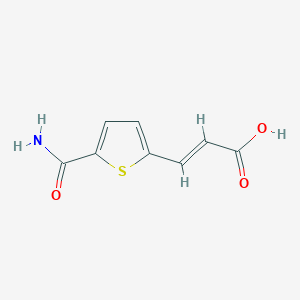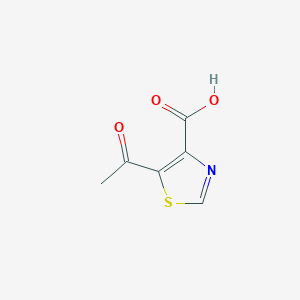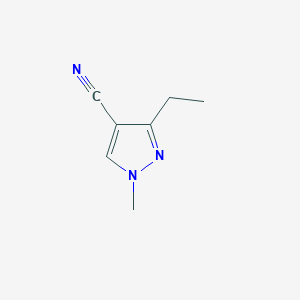
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (BMTFP) is an important organic compound that has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a tool to study the structure and reactivity of organic molecules, and as a model compound to study the mechanism of action of various biochemical and physiological processes. BMTFP has been extensively studied due to its unique chemical and physical properties, which make it an attractive and versatile compound for many applications.
Applications De Recherche Scientifique
Organometallic Reactivity
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole demonstrates significant reactivity in organometallic chemistry. Modern methods enable the conversion of this compound into various isomers, exploiting its structural flexibility. For instance, depending on the reagent, it can undergo deprotonation and subsequent carboxylation at different positions. Such versatility is crucial in synthesizing a range of functionalized compounds (Schlosser, Volle, Leroux, & Schenk, 2002).
Synthesis of Pyrazole Derivatives
This compound is a key intermediate in synthesizing various pyrazole derivatives. For example, it has been used to create 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing a novel and efficient synthesis route. These derivatives have broad applications in medicinal and materials chemistry due to their structural uniqueness (Bobko, Kaura, Evans, & Su, 2012).
Tautomerism Studies
The tautomerism of 4-bromo substituted 1H-pyrazoles, including variants of this compound, has been a subject of interest. Research in this area focuses on understanding the different tautomeric forms these compounds can adopt in solid states and solutions, providing insights into their chemical behavior and potential applications (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).
Preparatory Applications
Its utility as a precursor for synthesizing a variety of compounds has been extensively studied. For instance, it has been used to create a range of compounds with potential antibacterial and antifungal properties, demonstrating its significance in developing new pharmaceuticals (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Library Synthesis for Biological Studies
The compound has been instrumental in developing libraries of chemical compounds for biological evaluation. One such example is the creation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating its applicability in high-throughput screening for pharmaceutical development (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).
Solvent-Free Synthesis
Recent advances include its use in solvent-free synthesis processes. This approach not only produces various analogues of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole but also highlights the environmental benefits of reducing solvent use in chemical syntheses (Leelakumar, Nagapurnima, Suresh, Rao, & Shaik, 2022).
COX-2 Inhibitor Development
A notable application is in the development of COX-2 inhibitors. Research has shown that derivatives of this compound can be effective in this area, providing a pathway for new therapeutic agents (Penning et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1-methyl-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-4(6)3(2-10-11)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCNGCZWIOOWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783749-68-7 | |
| Record name | 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)






![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)


